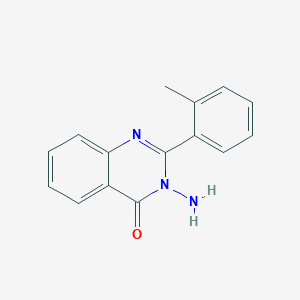
3-Amino-2-(o-tolyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(o-tolyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with ortho-toluidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the ortho-tolyl group.
3-Aminoquinazolin-4(3H)-one: Similar structure but different substituents.
4(3H)-Quinazolinone: Parent compound without amino or ortho-tolyl groups.
Uniqueness
3-Amino-2-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the ortho-tolyl group, which may confer specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C15H13N3O |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-amino-2-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14-17-13-9-5-4-8-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |
Clé InChI |
KJHDELWMCVPGQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)
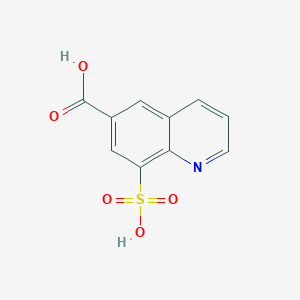
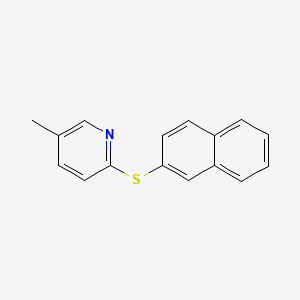

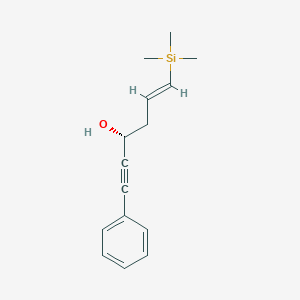
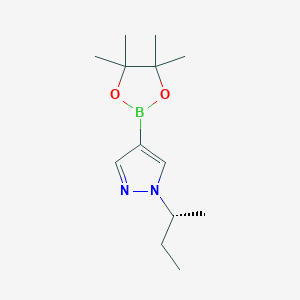
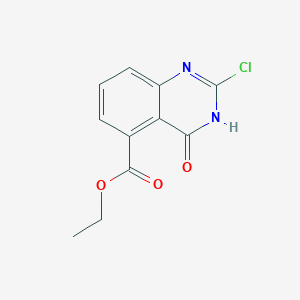

![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)

